(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Descripción

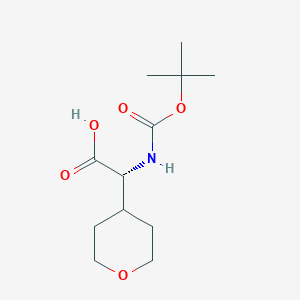

(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral α-amino acid derivative characterized by:

- Molecular Formula: C₁₂H₂₁NO₅.

- Molecular Weight: 259.30 g/mol .

- Structure: A tetrahydro-2H-pyran-4-yl group (rigid six-membered oxygen-containing ring) and a tert-butoxycarbonyl (Boc) group attached to the α-carbon of the amino acid backbone. The Boc group acts as a protective moiety for the amine, enhancing stability during synthetic processes .

- Applications: Used in peptide synthesis, medicinal chemistry (e.g., as a building block for STAT3 inhibitors), and chiral resolution studies .

- Physical Properties: Typically stored at 2–8°C in sealed containers to prevent hydrolysis of the Boc group .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJWUTNRLZHCBX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654397 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251903-95-3 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected intermediate can then undergo further reactions to introduce the tetrahydro-2H-pyran-4-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: : Reduction of the carbonyl group to an alcohol.

Substitution: : Replacement of the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

Oxidation: : Nitro derivatives, carboxylic acids.

Reduction: : Alcohols, amines.

Substitution: : Amino acids, peptides.

Aplicaciones Científicas De Investigación

This compound has various applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis.

Biology: : Studied for its potential biological activity.

Medicine: : Investigated for its therapeutic potential in drug development.

Industry: : Employed in the synthesis of complex molecules for industrial applications.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-Enantiomer

- Compound: (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

- Molecular Formula: C₁₂H₂₁NO₅ (identical to R-enantiomer).

- Key Differences :

- Stereochemistry : The S-configuration alters spatial orientation, impacting biological activity (e.g., receptor binding) and crystallization behavior .

- Synthesis : Requires enantioselective methods, such as asymmetric catalysis or chiral chromatography .

- Applications : Used in studies of chiral recognition and as a control in pharmacological assays .

Substituent Variations: Boc vs. Alternative Protecting Groups

(R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

- Molecular Formula: C₁₀H₁₅NO₅.

- Key Differences :

- Applications : Intermediate in synthetic routes requiring milder deprotection conditions .

Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride

Scaffold Modifications: Purine and Heterocyclic Derivatives

2-(2-((tert-Butoxycarbonyl)(pentyl)amino)-6-((tetrahydro-2H-pyran-4-yl)amino)-9H-purin-9-yl)acetic Acid (7ay)

- Molecular Formula : C₂₃H₃₅N₇O₅.

- Key Differences: Core Structure: Purine scaffold instead of amino acid. Bioactivity: Demonstrates STAT3 inhibitory activity (IC₅₀ values in micromolar range), highlighting the role of the tetrahydro-2H-pyran-4-yl group in target binding .

- Applications : Lead compound in oncology research .

(R)-2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid

Comparative Data Table

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, often referred to as Boc-L-Ala-tetrahydropyran, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C12H21NO4

- Molecular Weight : 241.30 g/mol

- CAS Number : 141403-49-8

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid exhibit antimicrobial properties. For instance, derivatives of amino acids with tetrahydropyran moieties have demonstrated effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics.

2. Anticancer Properties

Research has shown that certain derivatives of this compound can inhibit the proliferation of cancer cells. A study conducted by researchers at the National Institutes of Health indicated that these compounds could induce apoptosis in specific cancer cell lines, highlighting their potential as anticancer agents .

3. Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects associated with the use of (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid in models of neurodegenerative diseases. Compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Synthesis and Derivatives

The synthesis of (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups followed by cyclization to form the tetrahydropyran ring. This synthetic route allows for the introduction of various functional groups that can enhance biological activity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Boc anhydride, amine | Room temperature | 85% |

| 2 | Tetrahydropyran derivative | Reflux | 75% |

Case Studies

Several case studies illustrate the biological activity of (R)-2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid:

- Study on Antimicrobial Activity :

- Anticancer Study :

- Neuroprotection Research :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.